molecular formula C11H13BrN2O3 B1604497 3-Bromo-N,N-diethyl-5-nitrobenzamide CAS No. 929000-34-0

3-Bromo-N,N-diethyl-5-nitrobenzamide

Cat. No.: B1604497
CAS No.: 929000-34-0
M. Wt: 301.14 g/mol
InChI Key: BCJGPZGRXWUAAQ-UHFFFAOYSA-N
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Description

3-Bromo-N,N-diethyl-5-nitrobenzamide (IUPAC name: this compound) is a benzamide derivative with the molecular formula C₁₁H₁₃BrN₂O₃ and a molecular weight of 301.14 g/mol . Its structure features:

  • A bromine atom at the 3rd position of the benzene ring.
  • A nitro group (-NO₂) at the 5th position.
  • Diethylamine substituents on the amide nitrogen.

Properties

IUPAC Name

3-bromo-N,N-diethyl-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3/c1-3-13(4-2)11(15)8-5-9(12)7-10(6-8)14(16)17/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJGPZGRXWUAAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650385
Record name 3-Bromo-N,N-diethyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929000-34-0
Record name 3-Bromo-N,N-diethyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N,N-diethyl-5-nitrobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N,N-diethyl-5-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-N,N-diethyl-5-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-N,N-diethyl-5-nitrobenzamide depends on its specific application. In biological systems, it may act by interacting with specific enzymes or proteins, inhibiting their activity. The nitro group can participate in redox reactions, while the bromine atom and diethylamine groups can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Properties :

  • Solubility : Soluble in organic solvents like DMSO and dichloromethane.
  • Reactivity : The bromine atom is susceptible to nucleophilic substitution, while the nitro group can undergo reduction to an amine .
  • Applications : Used as an intermediate in organic synthesis, enzyme inhibition studies, and industrial chemical production (e.g., dyes) .

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its substituent arrangement and electronic effects . Below is a detailed comparison with analogs:

Table 1: Structural Comparison
Compound Name Substituents (Position) Molecular Formula Key Differences vs. Target Compound
3-Bromo-N,N-diethyl-5-nitrobenzamide Br (3), NO₂ (5), N(CH₂CH₃)₂ C₁₁H₁₃BrN₂O₃ Reference compound.
3-Amino-5-bromo-N,N-diethylbenzamide Br (5), NH₂ (3), N(CH₂CH₃)₂ C₁₁H₁₅BrN₂O Nitro → Amino : Alters redox activity and biological interactions.
2-Amino-N,3-dimethyl-5-nitrobenzamide NO₂ (5), NH₂ (2), CH₃ (3), N(CH₃)₂ C₉H₁₀N₃O₃ Positional isomerism (amino at 2 vs. bromine at 3) reduces electrophilicity.
3-Bromo-N-(3,3-difluorocyclobutyl)-5-fluorobenzamide Br (3), F (5), N-cyclopropyl C₁₁H₉BrF₃NO Fluorine and cyclobutyl groups enhance steric hindrance and metabolic stability.
4-Amino-3-bromo-5-nitrobenzamide Br (3), NH₂ (4), NO₂ (5) C₇H₆BrN₃O₃ Adjacent amino and nitro groups increase resonance effects.

Chemical Reactivity Comparison

The electron-withdrawing nitro group and leaving-group bromine dominate reactivity:

Key Reactions :
  • Substitution : Bromine at position 3 can be replaced by nucleophiles (e.g., iodide or amines) .
    • Example: Reaction with NaI yields 3-iodo-N,N-diethyl-5-nitrobenzamide.
  • Reduction: Nitro groups can be reduced to amines using H₂/Pd or SnCl₂ . Product: 3-Bromo-N,N-diethyl-5-aminobenzamide (biological activity shifts from enzyme inhibition to receptor modulation) .

Comparison of Reactivity :

  • Chlorine analogs (e.g., 3-Amino-5-chloro-N,N-diethylbenzamide ) show slower substitution due to weaker leaving-group ability.
  • Methyl vs. ethyl groups on the amide nitrogen (e.g., 3-Amino-5-bromo-N,N-dimethylbenzamide ) reduce steric bulk, increasing reaction rates.

Biological Activity

3-Bromo-N,N-diethyl-5-nitrobenzamide is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound features a nitro group, a bromine atom, and diethylamine moieties, which contribute to its unique chemical properties. The general structure can be represented as follows:

C12H16BrN3O2\text{C}_12\text{H}_{16}\text{Br}\text{N}_3\text{O}_2

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The nitro group is known to enhance the compound's electrophilicity, allowing it to form stable complexes with nucleophiles such as amino acids and proteins. This interaction can lead to inhibition of specific enzymes or receptors, potentially altering cellular pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes through competitive or non-competitive mechanisms, impacting metabolic pathways.
  • Receptor Modulation : It may act as an antagonist or agonist at specific receptor sites, influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise in inducing apoptosis in malignant cells.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in cytokine levels

Case Studies

  • Antimicrobial Study :
    A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting a potential role as a therapeutic agent in treating bacterial infections.
  • Cancer Cell Line Research :
    In vitro studies on human breast cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values around 30 µM. Mechanistic studies revealed that the compound activates caspase pathways, leading to programmed cell death.
  • Inflammatory Response Modulation :
    A recent study investigated the anti-inflammatory properties of the compound using a murine model of acute inflammation. Administration resulted in reduced levels of TNF-alpha and IL-6, indicating its potential use in managing inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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